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molecular formula C6H2Cl2FNO2 B1581561 3,5-Dichloro-4-fluoronitrobenzene CAS No. 3107-19-5

3,5-Dichloro-4-fluoronitrobenzene

Cat. No. B1581561
M. Wt: 209.99 g/mol
InChI Key: VMAATSFMXSMKPG-UHFFFAOYSA-N
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Patent
US04950678

Procedure details

A mixture of 3,4,5-trichloronitrobenzene (13.55 g, 59 mmol), potassium fluoride (4.65 g, 80 mmol) and dimethylformamide (DMF; 66 ml) is heated at 140° for 15 hours. An additional 2.5 g of potassium fluoride is added and the mixture is stirred an additional 15 hours at 140°. The reaction mixture is poured into water and extracted with ether. The combined organic layers are washed with water and with brine and filtered, and the solvent is removed to give a dark solid, which is purified by column chromatography to give 3,5-dichloro-4-fluoronitrobenzene, a yellow powder.
Quantity
13.55 g
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[C:6]([Cl:9])[C:7]=1Cl.[F-:13].[K+].CN(C)C=O>O>[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[CH:5]=[C:6]([Cl:9])[C:7]=1[F:13] |f:1.2|

Inputs

Step One
Name
Quantity
13.55 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1Cl)Cl)[N+](=O)[O-]
Name
Quantity
4.65 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
66 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
[F-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred an additional 15 hours at 140°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 140° for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organic layers are washed with water and with brine
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
to give a dark solid, which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1F)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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